2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a benzenesulfonyl-substituted piperidine core linked to a 3-(trifluoromethyl)phenyl group via an acetamide bridge. The trifluoromethyl (CF₃) moiety enhances metabolic stability and lipophilicity, while the benzenesulfonyl group may influence target binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)15-7-6-8-16(13-15)24-19(26)14-17-9-4-5-12-25(17)29(27,28)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKKHOZVWBAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- Piperidine vs.
- Sulfonyl Groups : The benzenesulfonyl group in the target contrasts with sulfonamide derivatives (e.g., compound in ), which exhibit dual CF₃-phenyl groups but lack the piperidine scaffold.
- Heterocyclic Variations : Benzothiazole-containing analogs (e.g., compound 12 in ) replace the piperidine/sulfonyl motif with a benzothiazole ring, likely shifting target selectivity.
Physicochemical Properties
Data from and provide insights into related compounds (Table 2):
*LogP estimated using fragment-based methods.
Key Observations :
- The target’s molecular weight (~450 g/mol) aligns with CNS-penetrant small molecules.
Pharmacological Activity
- Anticonvulsant Activity : Compound 14 (piperazine analog) demonstrated anticonvulsant efficacy in rodent models, suggesting the target compound may share CNS activity .
- Kinase Targeting : Compound 16 in (piperazine-pyrimidine hybrid) targets anaplastic lymphoma kinase (ALK), implying structural flexibility for kinase inhibition.
Structure-Activity Relationship (SAR)
- Piperidine vs. Piperazine : Piperidine’s rigidity may enhance binding to sterically constrained targets compared to piperazine’s flexibility.
- Trifluoromethyl Phenyl : Ubiquitous in analogs (e.g., ), this group improves metabolic stability and hydrophobic interactions.
- Sulfonyl/Sulfonamide Groups : Benzenesulfonyl (target) vs. sulfonamide () may alter electron-withdrawing effects and hydrogen-bonding capacity.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , also known by its CAS number 1021074-12-3, is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring, a benzenesulfonyl group, and a trifluoromethyl phenyl moiety, has made it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is C21H26F3N2O2S . The compound's structural complexity allows for interactions with various biological targets, which may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H26F3N2O2S |
| Molecular Weight | 425.51 g/mol |
| CAS Number | 1021074-12-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other proteins that play crucial roles in cell signaling pathways.
Potential Targets
- Kinases : Inhibition of kinases can lead to altered cell proliferation and survival.
- Receptors : Interaction with receptor sites may modulate neurotransmitter release or other signaling mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
Anticancer Potential
Research has highlighted the anticancer potential of piperidine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their role in cancer therapy . The specific cellular pathways affected by this compound are still under investigation but may involve the modulation of apoptotic signaling cascades.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of related piperidine derivatives found that they exhibited bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values of approximately 62.5 μg/mL, indicating strong potential for treating resistant bacterial infections .
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of piperidine derivatives, compounds were tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 μM, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics .
Q & A
Q. What are the key synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves:
- Piperidine ring formation : Cyclization of precursors (e.g., via hydrogenation or cycloaddition) under acidic/basic conditions .
- Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzenesulfonyl group .
- Acetamide coupling : Amidation of the intermediate with 3-(trifluoromethyl)aniline using coupling agents like EDC/DCC .
- Purification : Techniques such as recrystallization or column chromatography ensure high purity .
Q. How is the compound characterized for structural validation?
Critical methods include:
- NMR spectroscopy : Assigns proton environments (e.g., trifluoromethyl singlet at ~δ 3.3 ppm, benzenesulfonyl aromatic protons) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Monitors purity (>95% typical) and reaction progress .
Q. What in vitro assays are used to assess its biological activity?
Common approaches:
- Enzyme inhibition assays : Target-specific activity (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) on cancer cell lines .
Advanced Research Questions
Q. How can computational chemistry optimize its synthetic pathway?
- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict feasible intermediates and transition states .
- Solvent/catalyst screening : Machine learning models prioritize conditions (e.g., polar aprotic solvents) to reduce trial-and-error experimentation .
- Molecular docking : Predicts binding affinity to biological targets, guiding structural modifications .
Q. How to resolve contradictions in bioactivity data across derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-(trifluoromethyl)phenyl vs. fluorophenyl on target binding) .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .
- Orthogonal assay validation : Confirm activity using biophysical methods (e.g., SPR for binding kinetics) .
Q. What role do the benzenesulfonyl and trifluoromethyl groups play in stability?
- Benzenesulfonyl : Enhances metabolic resistance by sterically blocking enzymatic hydrolysis .
- Trifluoromethyl : Increases lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and target engagement .
Q. How to evaluate its stability under oxidative/reductive conditions?
- Forced degradation studies :
- Oxidation : Expose to H₂O₂ or KMnO₄; monitor sulfoxide/sulfone formation via LC-MS .
- Reduction : Treat with NaBH₄/LiAlH₄; track sulfide derivatives using TLC .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; quantify degradation products .
Q. What strategies enhance its potential as a lead compound?
- Bioisosteric replacement : Substitute acetamide with urea/carbamate to modulate solubility .
- Prodrug design : Introduce ester groups to improve oral bioavailability .
- Polypharmacology profiling : Screen against off-targets to minimize adverse effects .
Q. How to study its interactions with biological macromolecules?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD) to purified proteins .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
Q. What green chemistry approaches apply to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
